Ach-AS-receptor

Description

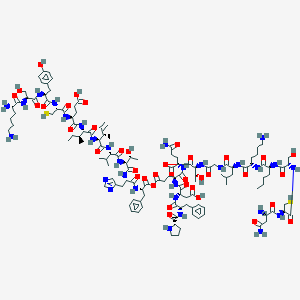

Properties

CAS No. |

134152-16-2 |

|---|---|

Molecular Formula |

C124H188N30O38S2 |

Molecular Weight |

2771.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1 |

InChI Key |

UQWBHSWSLFYVPG-ZMGANZJUSA-N |

SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)C=C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |

Synonyms |

acetylcholine receptor alpha-subunit (125-148) acetylcholine receptor alpha-subunit (Lys(125)-Thr(148)) ACH receptors alpha-subunit (125-148) ACH-AS-receptor receptor, acetylcholine, alpha-subunit (125-148) |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Acetylcholine Receptors

Subunit Composition and Assembly Principles

The assembly of acetylcholine (B1216132) receptors is a complex process involving the combination of multiple protein subunits to form a functional receptor. This process is governed by specific principles that dictate the final structure and properties of the receptor.

Nicotinic Acetylcholine Receptor Subunit Diversity and Stoichiometry

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are composed of five subunits arranged symmetrically around a central ion pore. wikipedia.orgguidetopharmacology.orgnih.gov The diversity of nAChRs arises from the variety of subunits that can assemble to form these pentameric structures. tandfonline.comportlandpress.com

In vertebrates, a large family of nAChR subunits has been identified, contributing to the vast array of receptor subtypes. tandfonline.com This family includes seventeen distinct subunits: α1 through α10, β1 through β4, γ, δ, and ε. tandfonline.comportlandpress.comnih.govajol.infofrontiersin.org An α8 subunit is present in avian species but not in mammals. guidetopharmacology.org Each subunit consists of a large extracellular N-terminal domain, four transmembrane segments (M1-M4), and a variable cytoplasmic loop between M3 and M4. nih.govmdpi.com The α subunits are distinguished by the presence of a pair of adjacent cysteine residues in the N-terminal domain, which are crucial for acetylcholine binding. guidetopharmacology.orgtandfonline.com

Table 1: Vertebrate Nicotinic Acetylcholine Receptor Subunits

| Subunit Type | Subunits |

|---|---|

| Alpha (α) | α1, α2, α3, α4, α5, α6, α7, α8 (avian), α9, α10 |

| Beta (β) | β1, β2, β3, β4 |

| Gamma (γ) | γ |

| Delta (δ) | δ |

| Epsilon (ε) | ε |

This table lists the known vertebrate nAChR subunits.

Nicotinic acetylcholine receptors can be classified as either homomeric or heteromeric based on their subunit composition. guidetopharmacology.orgtandfonline.com Homomeric receptors are composed of five identical subunits. nih.gov In vertebrates, only the α7, α8 (in birds), and α9 subunits are capable of forming functional homomeric receptors. portlandpress.comfrontiersin.org

Heteromeric receptors, on the other hand, are assembled from a combination of different subunit types. tandfonline.comtandfonline.com These typically consist of α and β subunits. jneurosci.org The assembly of heteromeric nAChRs is a highly regulated process that ensures the correct stoichiometry and arrangement of subunits. tandfonline.com For instance, neuronal nAChRs can be formed by the combination of α2-α6 subunits with β2-β4 subunits. frontiersin.org The specific combination of subunits determines the pharmacological and physiological properties of the receptor. tandfonline.com

A primary distinction is made between muscle-type and neuronal-type nAChRs based on their subunit composition and location. guidetopharmacology.orgnih.gov

Muscle-type nAChRs are found at the neuromuscular junction. uca.edu.ar The embryonic or fetal form of the muscle nAChR has a subunit stoichiometry of (α1)₂β1γδ. portlandpress.comuca.edu.arnih.gov In adult muscle, the γ subunit is replaced by the ε subunit, resulting in an (α1)₂β1εδ stoichiometry. portlandpress.comfrontiersin.orguca.edu.arnih.gov This developmental switch in subunit composition leads to changes in the receptor's functional properties. frontiersin.orgnih.gov

Neuronal nAChRs are predominantly found in the central and peripheral nervous systems and exhibit greater diversity in their subunit composition. tandfonline.comtandfonline.com They can assemble as homopentamers (e.g., α7₅) or as heteropentamers with various combinations of α (α2-α6) and β (β2-β4) subunits. frontiersin.orgtandfonline.com A common stoichiometry for heteromeric neuronal receptors is (α)₂(β)₃, as seen in the α4β2 subtype. tandfonline.com However, alternative stoichiometries such as (α)₃(β)₂ can also occur, leading to different functional characteristics. tandfonline.comjneurosci.org For example, the α4β2 receptor can exist as either (α4)₂(β2)₃ or (α4)₃(β2)₂. tandfonline.com

Table 2: Comparison of Muscle-Type and Neuronal nAChR Arrangements

| Receptor Type | Subunit Composition Examples | Common Stoichiometry | Location |

|---|---|---|---|

| Muscle-Type (Fetal) | α1, β1, γ, δ | (α1)₂β1γδ | Neuromuscular Junction |

| Muscle-Type (Adult) | α1, β1, ε, δ | (α1)₂β1εδ | Neuromuscular Junction |

| Neuronal (Homomeric) | α7 | (α7)₅ | Central & Peripheral Nervous System |

| Neuronal (Heteromeric) | α4, β2 | (α4)₂(β2)₃ or (α4)₃(β2)₂ | Central & Peripheral Nervous System |

| Neuronal (Heteromeric) | α3, β4 | (α3)₂(β4)₃ | Central & Peripheral Nervous System |

This table provides examples of common subunit arrangements for muscle-type and neuronal nAChRs.

Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily. sigmaaldrich.com Unlike the ionotropic nAChRs, mAChRs are metabotropic, meaning they exert their effects through intracellular signaling cascades. tmc.edu

Structural Motif of Seven Transmembrane Domains

The structural hallmark of muscarinic acetylcholine receptors (mAChRs) is their classification within the G protein-coupled receptor (GPCR) superfamily, characterized by a seven-transmembrane (7TM) domain motif. wikipedia.orgsigmaaldrich.com These receptors consist of a single polypeptide chain that traverses the cell membrane seven times, forming a barrel-like structure. wikipedia.org This architecture includes seven alpha-helices, connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.orgebi.ac.uk

The five subtypes of mAChRs (M1-M5) all share this rhodopsin-like 7TM structural motif. sigmaaldrich.com While the transmembrane domains exhibit high sequence homology among the subtypes, the intracellular loops, particularly the third intracellular loop (i3), are highly variable. guidetopharmacology.org This variability is a key determinant of their specific intracellular signaling pathways. sigmaaldrich.com In contrast, nicotinic acetylcholine receptors (nAChRs) are not 7TM proteins but are instead pentameric ligand-gated ion channels with a completely different architecture. wikipedia.org

Structural Determinants of Receptor Function

Transmembrane Domain Architecture and Ion Channel Pore Formation (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are archetypal members of the pentameric ligand-gated ion channel (pLGIC) superfamily. uca.edu.ar They are assembled from five homologous subunits arranged pseudosymmetrically around a central axis. scholarpedia.org Each subunit is an integral membrane protein containing four transmembrane segments (M1, M2, M3, and M4). mdpi.comsigmaaldrich.com

The five subunits form a cylindrical structure with a central water-filled pore that functions as the ion channel. scholarpedia.orgnih.gov The architecture of the transmembrane domain is crucial for this function. The five M2 helices, one from each subunit, form the inner ring that directly lines the ion channel. sigmaaldrich.comresearchgate.netplos.org The M1 and M3 helices form an intermediate ring, and the M4 helices constitute the outermost ring, which is most exposed to the surrounding lipid membrane. researchgate.net A hydrophobic "gate" located near the middle of the M2 helices constricts the pore in the closed state. researchgate.net Upon acetylcholine binding, a conformational change is transmitted to these helices, leading to the opening of the gate and allowing the influx of cations like Na+, K+, and in some cases, Ca2+. researchgate.netwikipedia.org

Ligand Binding Domains and Sites

The location and nature of ligand binding sites differ significantly between nAChRs and mAChRs.

Nicotinic Receptors (nAChRs): The binding sites for acetylcholine and competitive ligands are located in the large N-terminal extracellular domain (ECD) at the interface between two adjacent subunits. nih.govwikipedia.organnualreviews.org In muscle-type nAChRs, these sites are at the α/γ and α/δ interfaces, while in neuronal nAChRs, they are typically at α/β interfaces or, in the case of homomeric α7 receptors, between two α subunits. wikipedia.org The binding pocket is formed by several loops from both the principal (+) and complementary (-) faces of the subunits. pnas.org

Muscarinic Receptors (mAChRs): The orthosteric binding site for acetylcholine and other agonists/antagonists is located deep within the seven-transmembrane helical bundle. wikipedia.orgwikipedia.org This binding pocket is formed by hydrophilic amino acid residues from transmembrane domains III, V, VI, and VII. nih.gov The high degree of conservation of these residues across all five mAChR subtypes explains the difficulty in developing highly subtype-selective orthosteric drugs. guidetopharmacology.orgpnas.org In addition to the orthosteric site, mAChRs possess a distinct and less conserved allosteric binding site located at the extracellular entrance to the receptor, which provides an opportunity for developing more selective modulators. guidetopharmacology.orgmdpi.com

G Protein Coupling Regions (mAChRs)

The defining function of mAChRs is their ability to couple to and activate intracellular heterotrimeric G proteins. The regions of the receptor responsible for this interaction are located on its intracellular surface. The specificity of G protein coupling—M1, M3, and M5 receptors coupling to Gq/11 proteins, and M2 and M4 receptors coupling to Gi/o proteins—is determined by the structure of these intracellular domains. ebi.ac.ukguidetopharmacology.orgnih.gov

The third intracellular loop (i3) is considered a primary determinant of G protein coupling specificity due to its size and sequence variability among subtypes. sigmaaldrich.comguidetopharmacology.orgnih.gov Mutagenesis studies have confirmed that the N-terminal portion of the i3 loop is critical for this interaction. nih.gov Other intracellular regions, including the second intracellular loop (i2) and the C-terminal tail, also contribute to the formation of the G protein binding surface. nih.govmdpi.com Cryo-EM structures of M1-G11 and M2-Go complexes have revealed that interactions between the receptor's transmembrane helices 5 and 6 and the Gα subunit's C-terminal helix are crucial for coupling and selectivity. nih.govnih.gov

Receptor-Lipid Interactions and Membrane Environment Influence

Both nAChRs and mAChRs are integral membrane proteins, and their structure and function are profoundly influenced by the surrounding lipid bilayer. The membrane is not merely a passive solvent but an active modulator of receptor activity.

For nAChRs, lipids can allosterically modulate function by stabilizing different conformational states (resting, open, desensitized). nih.gov The outermost M4 helices act as "lipid sensors," directly interacting with the membrane. uca.edu.ar Cholesterol, in particular, is a critical component. It can bind to non-annular sites between transmembrane helices and is thought to be essential for maintaining the receptor's optimal physiological conformation at the synapse. nih.govpnas.org The physical state of the membrane, such as its order and fluidity, directly impacts nAChR channel kinetics. tandfonline.comnih.gov Studies have shown that nAChRs may have a gain of function in more disordered membrane environments. mpg.de

For mAChRs, as with other GPCRs, the lipid environment is crucial for structural integrity and function. The specific lipid composition can influence the conformational changes required for G protein activation.

| Feature | Nicotinic Acetylcholine Receptors (nAChRs) | Muscarinic Acetylcholine Receptors (mAChRs) |

| Receptor Type | Ionotropic (Ligand-gated ion channel) wikipedia.org | Metabotropic (G protein-coupled receptor) wikipedia.org |

| Overall Structure | Pentameric (5 subunits) wikipedia.org | Monomeric (single protein) wikipedia.org |

| Transmembrane Domains | 4 per subunit (M1-M4) mdpi.com | 7 per protein (7TM) sigmaaldrich.com |

| Primary Function | Fast synaptic transmission nih.gov | Slow, modulatory responses nih.gov |

| Effector | Intrinsic ion channel wikipedia.org | G proteins (Gq/11 or Gi/o) ebi.ac.uk |

| Ligand Binding Site | Extracellular domain, at subunit interfaces nih.gov | Within the transmembrane helical bundle nih.gov |

Advanced Structural Elucidation Methodologies

Our detailed understanding of acetylcholine receptor architecture has been made possible by several advanced structural biology techniques. For decades, electron microscopy (EM) of tubular vesicles from Torpedo electric organ provided low-resolution models of the nAChR. nih.govcam.ac.uk

A significant breakthrough was the use of X-ray crystallography , particularly with the discovery of the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR extracellular domain. mdpi.comfrontiersin.org Crystallizing AChBP allowed for high-resolution insights into the ligand-binding sites. mdpi.com More recently, full-length human nAChR structures have also been solved using X-ray crystallography, often requiring protein engineering, such as inserting stabilizing domains into the M3-M4 loop, to facilitate crystal formation. mdpi.com

Cryo-electron microscopy (Cryo-EM) has revolutionized the field, especially for large, complex membrane proteins like acetylcholine receptors. Cryo-EM allows for the structural determination of receptors in different functional states and within a more native lipid environment, such as a nanodisc. pnas.orgunimi.it This technique has been instrumental in solving the structures of various nAChR subtypes and, more recently, has provided high-resolution structures of the human adult muscle AChR in complex with pathogenic antibodies. unimi.itbiorxiv.org Similarly, cryo-EM has yielded structures of M1 and M2 muscarinic receptors in complex with their respective G proteins, providing a framework for understanding G-protein coupling selectivity. nih.gov

These high-resolution structural methods, often combined with computational approaches like molecular dynamics (MD) simulations, continue to provide unprecedented insights into the dynamic mechanisms of acetylcholine receptor function. plos.org

Cryo-Electron Microscopy (Cryo-EM) Studies of Receptor Conformations

Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the visualization of large and complex macromolecules like the nAChR in their near-native states. This technique has been instrumental in capturing the receptor in various functional conformations, including the resting (closed), active (open), and desensitized states.

Recent cryo-EM studies have provided high-resolution structures of nAChRs from various sources, including the electric organ of the Torpedo ray and different mammalian subtypes. nih.govnih.gov For instance, the structure of the native Torpedo receptor, purified and reconstituted in lipid nanodiscs, has been determined, offering a detailed view of the receptor embedded in a membrane-like environment. nih.gov These studies have revealed the intricate arrangement of the subunits and the conformational changes that occur upon ligand binding.

A key finding from cryo-EM is the elucidation of the structural basis for channel gating. The binding of acetylcholine to the extracellular domain initiates a cascade of conformational changes that propagate to the transmembrane domain, ultimately leading to the opening of the ion pore. nih.gov Time-resolved cryo-EM has further allowed researchers to capture snapshots of these dynamic processes on a millisecond timescale, providing a more complete picture of the receptor's activation mechanism. iucr.org Furthermore, cryo-EM has shed light on the role of the lipid environment in modulating receptor function, revealing how specific lipids can influence the receptor's conformational state and stability. iucr.org

| Receptor Source/Subtype | Ligand/State | Resolution (Å) | Key Findings |

| Torpedo marmorata | Acetylcholine (briefly exposed) | 4.0 | Revealed flexing of pore-lining α-helices as the principal motion for gating. nih.gov |

| Human α4β2 nAChR | Nicotine (B1678760) | 3.5 | Showed the high-affinity binding of nicotine at the α-β subunit interface. mdpi.com |

| Human α3β4 nAChR | - | - | Provided insights into the assembly and architecture of this neuronal subtype. researchgate.net |

| Torpedo postsynaptic membranes | Endogenous lipids | - | Demonstrated segregation of cholesterol, suggesting a role in stabilizing the receptor and facilitating gating. iucr.org |

X-ray Crystallography Applications

X-ray crystallography has been a cornerstone in determining the atomic-resolution structures of proteins, and its application to nAChRs and their homologs has provided fundamental insights into their molecular architecture. While obtaining high-quality crystals of the full-length, membrane-embedded nAChR has been challenging, the crystal structures of acetylcholine-binding proteins (AChBPs) have served as excellent models for the extracellular ligand-binding domain. mdpi.comuca.edu.ar

AChBPs are soluble proteins that are homologous to the N-terminal domain of nAChRs and bind many of the same ligands. mdpi.com The numerous crystal structures of AChBPs in complex with various agonists and antagonists have been instrumental in defining the precise interactions within the ligand-binding pocket. pnas.org These studies have confirmed the "aromatic box," a cluster of aromatic residues crucial for cation-π interactions with the positively charged acetylcholine molecule.

| Protein | Ligand | Resolution (Å) | Key Findings |

| Human α4β2 nAChR | Nicotine | 3.94 | First crystal structure of a heteromeric nAChR, revealing architectural principles of ligand recognition and assembly. rcsb.org |

| Aplysia californica AChBP | Carbamoylcholine | 2.7 | Detailed view of agonist binding at the subunit interface. elifesciences.org |

| Lymnaea stagnalis AChBP | α-cobratoxin | 4.2 | Structural basis of antagonist binding and competitive inhibition. pnas.org |

| α7-AChBP Chimera | Lobeline | - | Identification of allosteric binding sites distinct from the agonist binding site. pnas.org |

Molecular Dynamics Simulations for Conformational Analysis and Gating

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to complement experimental structural data, providing a dynamic view of the nAChR's conformational landscape and the mechanics of channel gating. By simulating the movements of atoms over time, MD can explore transient states and conformational transitions that are often difficult to capture experimentally.

MD simulations, often initiated from cryo-EM or X-ray crystal structures, have been used to investigate the allosteric coupling between the ligand-binding site in the extracellular domain and the ion channel gate in the transmembrane domain. plos.orgpsu.edu These simulations have revealed a complex sequence of events, including the closure of the C-loop over the binding pocket upon agonist binding, which triggers a twisting motion of the extracellular domain relative to the transmembrane domain. plos.orgplos.org This global conformational change is then transmitted to the M2 helices that line the pore, causing them to move apart and open the gate. plos.org

Furthermore, MD simulations have been employed to study the energetics of ligand binding and to differentiate between the binding modes of agonists and antagonists. elifesciences.org By calculating the binding free energies, researchers can identify the key residues involved in ligand recognition and understand how different ligands stabilize distinct receptor conformations. elifesciences.org These computational approaches have been particularly valuable in exploring the transition from a low-affinity (resting) to a high-affinity (active) state, a critical step in receptor activation. elifesciences.org

| Simulation Type | Receptor Model | Key Findings |

| Conventional MD | Torpedo nAChR in DPPC bilayer | Revealed a collective motion of C-loops and M1/M2 helices, and a twisting motion between domains. psu.eduplos.org |

| Targeted MD | Human α7 nAChR homology model | Showed that forcing C-loop closure leads to conformational changes consistent with channel gating. plos.org |

| All-atom MD | Homologs of nAChRs (GLIC, GluCl) | Elucidated a stepwise sequence of structural events coupling agonist unbinding to ion-pore closing. researchgate.net |

| MD with in silico energy calculations | Torpedo α–δ nAChR site | Identified the conformational dynamics connecting weak to strong agonist binding states. elifesciences.org |

Molecular Mechanisms of Receptor Gating and Ion Permeation Nicotinic Receptors

Conformational Dynamics of Channel Opening and Closing

The transition of the nAChR from a closed (resting) to an open (active) state is a complex allosteric process initiated by the binding of acetylcholine (B1216132) (ACh). jneurosci.orgnih.gov This process involves distinct conformational states, including the resting state, the open state, and a desensitized state, which is a non-conducting, agonist-bound state. nih.gov The gating mechanism is not a simple, single-step event but rather a "conformational wave" that propagates from the agonist binding site to the distant channel gate. nih.gov

Upon agonist binding to the interface between subunits in the extracellular domain, a series of structural rearrangements are initiated. nih.gov A critical initial step involves the capping of the agonist-binding pocket by the C-loop. nih.gov This movement triggers a cascade of conformational changes that are transmitted through the protein structure. Key to this transduction are several loops in the extracellular domain, including the Cys-loop, the β1–β2 loop, and the β8–β9 linker, which are strategically positioned to couple the ligand-binding domain to the transmembrane domain. nih.govnih.gov

Molecular dynamics simulations and structural studies have revealed that the binding of an agonist induces a twisting or rotational motion of the extracellular domain relative to the transmembrane domain. nih.gov This global rearrangement is translated into more localized movements within the transmembrane domain, specifically affecting the M2 helices that line the ion pore. The channel opening is thought to involve a concerted rotation and outward tilting of these M2 helices, which removes a hydrophobic constriction in the pore and allows for ion flow. nih.gov The interface between the extracellular and transmembrane domains, particularly the pre-M1 domain and the M2-M3 linker, plays a crucial role in this coupling process, acting as a critical hinge for the gating motion. jneurosci.org

The transition from the open to the closed state, or channel closing, is thought to be the reversal of this process, initiated by the dissociation of the agonist or entry into a desensitized state. The intrinsic flexibility of the receptor allows it to spontaneously fluctuate between these conformational states, with the agonist acting to stabilize the open conformation.

| Receptor State | Key Structural Features | Functional Consequence |

| Resting (Closed) | Unoccupied ligand binding sites, constricted ion pore formed by M2 helices. | Impermeable to ions. |

| Active (Open) | Agonist-bound, C-loop capped over binding site, rotated and tilted M2 helices. | Permeable to cations. |

| Desensitized | Agonist-bound, but the ion pore is non-conducting. | Receptor is refractory to further stimulation. |

Ion Selectivity and Permeation Pathways

The nAChR channel is a non-selective cation channel, allowing the passage of sodium (Na+), potassium (K+), and, in some subtypes, calcium (Ca2+) ions across the cell membrane. nih.gov The structural basis for this cation selectivity and the pathway for ion permeation are primarily determined by the properties of the M2 transmembrane helices from each of the five subunits, which collectively form the wall of the ion pore.

The selectivity of the channel for cations over anions is established by rings of negatively charged amino acid residues located at both the extracellular and intracellular entrances to the pore. bohrium.comnih.gov These rings of glutamate (B1630785) and aspartate residues create a local negative electrostatic potential that attracts cations and repels anions, effectively forming a charge-selectivity filter. nih.govroyalsocietypublishing.org The precise number and location of these charged residues can vary between different nAChR subtypes, contributing to differences in their ion conductance and calcium permeability. bohrium.com

The permeation pathway itself can be conceptualized as a water-filled pore that narrows to a constriction point, which acts as the gate of the channel. In the closed state, this constriction is formed by a ring of bulky hydrophobic residues, creating an energetic barrier to ion translocation. Upon channel opening, the outward movement of the M2 helices widens this hydrophobic gate, allowing hydrated cations to pass through in a single file. The pore is also lined with polar serine and threonine residues, which can interact with the permeating ions and the surrounding water molecules, facilitating their passage. royalsocietypublishing.org

The dynamic nature of the protein is crucial for ion permeation. Fluctuations in the protein structure, coupled with the hydration of the pore, are thought to be essential for the efficient translocation of ions across the membrane. nih.govnih.gov

| Ion Selectivity Feature | Location | Mechanism |

| Cation Selectivity | Extracellular and intracellular mouths of the pore | Rings of negatively charged amino acid residues (glutamate, aspartate) create a negative electrostatic potential, attracting cations and repelling anions. bohrium.comnih.gov |

| Ion Permeation Pathway | Central pore lined by M2 helices | A water-filled channel with a hydrophobic gate that opens upon receptor activation, allowing hydrated cations to pass. Polar residues within the pore facilitate ion translocation. royalsocietypublishing.orgnih.gov |

Relationship Between Ligand Binding and Channel Gating

The coupling of ligand binding to channel gating in nAChRs is a classic example of allosteric regulation, where an event at one site on a protein (ligand binding) influences a distant site (the ion channel gate). nih.govwikipedia.org This long-range communication is mediated by a network of interacting amino acid residues that form a signal transduction pathway through the protein structure. nih.gov

The binding of an agonist to the orthosteric site in the extracellular domain initiates a series of conformational changes that propagate through specific structural elements. The Cys-loop, a conserved feature of this receptor superfamily, is a critical component of this allosteric network. jneurosci.orgwikipedia.org It is energetically coupled to the pre-M1 domain and the M2-M3 linker, which form the interface between the extracellular and transmembrane domains. jneurosci.org

Upon agonist binding and the subsequent movement of the C-loop, a "conformational wave" is triggered. This wave involves the rearrangement of several loops at the extracellular-transmembrane domain interface, including the β1–β2 loop. These movements are then transmitted to the M2-M3 linker, which is physically connected to the M2 helix lining the pore. The pulling or twisting motion exerted on the M2-M3 linker is thought to directly drive the rotation and tilting of the M2 helices, leading to the opening of the channel gate. nih.gov

Molecular Mechanisms of Intracellular Signaling Muscarinic Receptors

G Protein Coupling Specificity and Diversity

The five subtypes of muscarinic acetylcholine (B1216132) receptors exhibit distinct preferences for coupling to different families of heterotrimeric G proteins, which dictates the subsequent downstream signaling events. frontiersin.org7tmantibodies.com This specificity is a key determinant of the diverse physiological responses mediated by these receptors.

Gq/11-Coupling (M1, M3, M5 Subtypes)

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. frontiersin.org7tmantibodies.comnih.govcas.czsigmaaldrich.comcas.czmdpi.com This coupling initiates a canonical signaling pathway that is central to the excitatory effects of these receptors in various tissues. nih.govnih.gov Activation of Gq/11 proteins by these receptors leads to the stimulation of the enzyme phospholipase C (PLC). sigmaaldrich.commdpi.comnih.gov

Computational studies using molecular dynamics simulations have provided insights into the structural basis for this selective coupling. These studies suggest that while both M1 and M2 receptors can physically interact with both Gαq and Gαi proteins, the M1 receptor binds more strongly to its cognate Gαq protein. nih.govnih.gov This preferential binding affinity is thought to be a key determinant of the signaling specificity observed in cellular systems. nih.govnih.gov

Gi/o-Coupling (M2, M4 Subtypes)

In contrast, the M2 and M4 receptor subtypes primarily couple to G proteins of the Gi/o family. frontiersin.org7tmantibodies.comnih.govcas.czcas.czmdpi.com This interaction is responsible for the predominantly inhibitory actions of these receptors. cas.cz The Gi/o family of G proteins, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net

While the primary coupling for M2 and M4 receptors is to Gi/o, there is evidence suggesting that under certain conditions, these receptors can also interact with other G protein subtypes, a phenomenon known as promiscuous coupling. nih.govresearchgate.net For instance, M2 receptors have been shown to weakly couple to Gs and Gq proteins. nih.govresearchgate.net This promiscuity can lead to more complex and nuanced signaling outcomes than would be predicted from their primary coupling alone.

| Receptor Subtype | Primary G Protein Family | Key Signaling Outcome |

| M1, M3, M5 | Gq/11 | Activation of Phospholipase C |

| M2, M4 | Gi/o | Inhibition of Adenylyl Cyclase |

Downstream Effector Pathways Activation

The activation of specific G proteins by muscarinic receptor subtypes triggers a cascade of downstream signaling events, ultimately leading to a cellular response. These pathways involve the generation of second messengers and the activation of various protein kinases.

Phospholipase C Activation and Intracellular Calcium Mobilization

The coupling of M1, M3, and M5 receptors to Gq/11 proteins leads to the activation of phospholipase C (PLC). sigmaaldrich.commdpi.comnih.gov PLC is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.govrupress.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores. frontiersin.orgsigmaaldrich.comnih.gov This leads to a rapid and transient increase in the cytosolic Ca2+ concentration. biologists.comnih.gov This initial release of Ca2+ can be followed by a sustained phase of elevated Ca2+, which is maintained by the influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane. nih.govbiologists.comnih.govpnas.org The rise in intracellular Ca2+ is a critical signal that regulates a multitude of cellular processes, including muscle contraction, hormone secretion, and neuronal excitability. sigmaaldrich.com

| Initiating Receptor Subtypes | Key Enzyme Activated | Second Messengers Produced | Primary Downstream Effects |

| M1, M3, M5 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) | Release of intracellular Ca2+, Activation of Protein Kinase C (PKC) |

Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Pathways

The M2 and M4 receptors, through their coupling to Gi/o proteins, exert an inhibitory effect on the enzyme adenylyl cyclase. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com cAMP is a ubiquitous second messenger that activates protein kinase A (PKA). frontiersin.orgpnas.org By reducing cAMP levels, M2 and M4 receptor activation leads to decreased PKA activity. frontiersin.org This pathway is a major mechanism for the inhibitory effects of acetylcholine in various tissues, such as the heart, where it leads to a slowing of the heart rate. wikipedia.org

Interestingly, some studies have shown that under certain conditions, muscarinic receptors can also lead to the activation of adenylyl cyclase. mdpi.compnas.org This can occur through the βγ subunits of the dissociated G protein or through coupling to Gs proteins. cas.czsemanticscholar.org For example, M2 receptors have been shown to activate adenylyl cyclase when stimulated with high concentrations of agonists. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Cascades Activation

Muscarinic acetylcholine receptors can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway crucial for regulating cellular processes like proliferation, differentiation, and survival. mdpi.comsdbonline.orgjneurosci.org The activation of MAPKs, such as extracellular signal-regulated kinase (ERK), can be initiated by both Gq/11- and Gi/o-coupled muscarinic receptors. mdpi.comsdbonline.orgjneurosci.org

The mechanisms linking muscarinic receptors to MAPK activation are complex and can involve multiple pathways. One prominent mechanism is the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). embopress.orgmdpi.com This process involves the muscarinic receptor-induced release of an EGFR ligand, which then binds to and activates the EGFR, leading to the subsequent activation of the MAPK cascade. mdpi.com

Other pathways for MAPK activation by muscarinic receptors include those dependent on PKC, Ca2+, and Src family kinases. frontiersin.orgembopress.orgjneurosci.orgnih.gov For instance, the activation of ERK5 by Gq-coupled muscarinic receptors has been shown to be dependent on Gαq and the atypical protein kinase C zeta (PKCζ). plos.org The specific pathway utilized can depend on the cell type and the specific muscarinic receptor subtype involved. mdpi.comjneurosci.org

Direct and Indirect Modulation of Ion Channels (e.g., K+ and Ca2+ Channels)

The modulation of ion channel activity by muscarinic receptors is a critical mechanism by which these receptors influence neuronal excitability, heart rate, smooth muscle contraction, and other physiological processes. ucl.ac.uksigmaaldrich.comcas.cz This modulation can occur through both direct and indirect pathways, affecting a variety of ion channels, most notably potassium (K+) and calcium (Ca2+) channels.

Direct Modulation by Gβγ Subunits:

A well-established mechanism of direct ion channel modulation by muscarinic receptors involves the Gβγ subunits of Gi/o proteins. wikipedia.org Upon activation of M2 or M4 receptors, the released Gβγ dimer can directly bind to and activate a specific class of potassium channels known as G protein-coupled inwardly-rectifying potassium (GIRK) channels (also referred to as Kir3 channels). wikipedia.orgnih.govfrontiersin.org This interaction increases the channel's open probability, leading to an efflux of K+ ions from the cell. nih.gov The resulting hyperpolarization of the cell membrane makes it more difficult to generate an action potential, thus exerting an inhibitory effect on the cell. nih.gov This is the primary mechanism by which acetylcholine, acting on M2 receptors in the heart, slows down the heart rate. wikipedia.orgwikipedia.org The muscarinic potassium channel in the heart (IKACh) is a heterotetramer composed of GIRK1 and GIRK4 subunits. wikipedia.org

| Receptor | G Protein | Effector Channel | Effect on Channel | Cellular Response |

| M2, M4 | Gi/o | GIRK (Kir3) Channels | Activation (opening) | Hyperpolarization, decreased excitability |

Indirect Modulation via Second Messengers:

Muscarinic receptors also modulate ion channels indirectly through the action of second messengers generated by their signaling cascades.

Modulation of K+ Channels:

M-current (KCNQ/Kv7 channels): The M-current, a low-threshold, non-inactivating voltage-gated K+ current, is a key regulator of neuronal excitability. Activation of M1 receptors, coupled to Gq/11, leads to the hydrolysis of PIP2. ucl.ac.uk The depletion of PIP2, a molecule required for KCNQ channel function, and the subsequent generation of IP3 and DAG, contribute to the inhibition of the M-current. ucl.ac.uk This inhibition causes membrane depolarization and increases neuronal excitability.

Calcium-activated K+ (KCa) channels: Muscarinic receptor activation can have complex effects on KCa channels. In some cases, the rise in intracellular Ca2+ following M1 or M3 receptor activation can enhance the activity of certain KCa channels, leading to hyperpolarization. ucl.ac.uk Conversely, in other contexts, muscarinic stimulation can inhibit KCa channels, contributing to increased excitability. sigmaaldrich.com

Modulation of Ca2+ Channels:

Inhibition by Gi/o-coupled receptors: Activation of M2 and M4 receptors can lead to the inhibition of voltage-gated Ca2+ channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. wikipedia.orgphysiology.org This inhibition is primarily mediated by the direct binding of Gβγ subunits to the channel, which stabilizes the channel in a closed state. cas.cz This mechanism is crucial for the presynaptic inhibition of neurotransmitter release.

Modulation by Gq/11-coupled receptors: The effects of Gq/11-coupled muscarinic receptors on Ca2+ channels are more varied. In some instances, the activation of PKC by M1 or M3 receptors can phosphorylate and enhance the activity of certain VGCCs, such as L-type (CaV1) and R-type (CaV2.3) channels. koreascience.kr However, the depletion of PIP2 by PLC can also lead to the suppression of CaV2.3 channel currents. koreascience.kr Furthermore, the rise in intracellular Ca2+ triggered by IP3 can indirectly modulate Ca2+ channels through calcium-dependent signaling pathways. royalsocietypublishing.orgroyalsocietypublishing.org

Table of Research Findings on Muscarinic Modulation of Ion Channels

| Receptor Subtype | Ion Channel | Tissue/Cell Type | Modulation Mechanism | Functional Consequence |

| M1 | KCNQ/Kv7 (M-current) | Sympathetic neurons, Hippocampal neurons | Gq/11-mediated PIP2 depletion | Inhibition of K+ current, depolarization, increased excitability |

| M2 | GIRK (IKACh) | Cardiac atrial myocytes | Direct Gβγ subunit binding | Activation of K+ current, hyperpolarization, decreased heart rate |

| M2/M4 | N-type, P/Q-type Ca2+ channels | Neurons | Direct Gβγ subunit binding | Inhibition of Ca2+ current, reduced neurotransmitter release |

| M1/M3 | L-type, R-type Ca2+ channels | Various | Gq/11-mediated PKC activation | Potentiation of Ca2+ current |

| M1 | R-type (CaV2.3) Ca2+ channels | - | Gq/11-mediated PIP2 depletion | Suppression of Ca2+ current |

| M3 | Delayed rectifier K+ channels (IKM3) | Cardiomyocytes | - | Regulation of heart rate and repolarization |

Ligand Receptor Interactions and Allosteric Modulation

Orthosteric Ligand Binding Characteristics

Orthosteric ligands bind to the primary binding site on the receptor, the same site where the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), binds. This interaction directly triggers or blocks the receptor's primary function, typically the opening or closing of an ion channel.

Allosteric Binding Sites and Mechanisms

Allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric binding site nih.govmdpi.com. This binding induces conformational changes in the receptor that can alter the affinity or efficacy of orthosteric ligands, or even directly modulate receptor activity. Allosteric sites often exhibit greater sequence divergence across receptor subtypes compared to orthosteric sites, offering potential for developing highly selective drugs jst.go.jpnih.gov.

Positive Allosteric Modulation (PAMs)

Positive allosteric modulators (PAMs) enhance the response of the receptor to orthosteric agonists nih.govfrontiersin.orgnih.gov. They typically achieve this by increasing the affinity of the orthosteric ligand for its binding site (increasing apparent affinity, often indicated by a leftward shift in the concentration-response curve) or by increasing the intrinsic efficacy of the agonist nih.govfrontiersin.orgmdpi.com. Some PAMs can also increase the maximal response (Emax) or alter desensitization kinetics nih.govnih.gov. For instance, compounds like LY2033298 and PNU-120596 are known PAMs for certain muscarinic and nicotinic acetylcholine receptors, respectively mdpi.comfrontiersin.org.

Data Table: Positive Allosteric Modulators (PAMs) on Acetylcholine Receptors (Illustrative Examples)

| PAM Name | Receptor Subtype (Example) | Effect on Orthosteric Ligand Affinity | Effect on Efficacy | Type of PAM | Citation |

| LY2033298 | M4 mAChR | Increases | Potentiates | Type I/II | frontiersin.org |

| PNU-120596 | α7 nAChR | Increases | Potentiates | Type II | mdpi.comfrontiersin.org |

| TQS | α7 nAChR | Increases | Potentiates | Type I/II | mdpi.comnih.gov |

| NS-1738 | nAChR (α4β2, α7) | Increases | Potentiates | Type I | mdpi.com |

Negative Allosteric Modulation (NAMs)

Negative allosteric modulators (NAMs) reduce the response of the receptor to orthosteric agonists nih.govnih.govrupress.org. They can decrease the affinity of the orthosteric ligand (resulting in a rightward shift of the dose-response curve) or reduce the intrinsic efficacy of the agonist, leading to a lower maximal response nih.govfrontiersin.orgmdpi.com. Dehydronorketamine (DHNK) is an example of an α7 nAChR NAM mdpi.com.

Data Table: Negative Allosteric Modulators (NAMs) on Acetylcholine Receptors (Illustrative Examples)

| NAM Name | Receptor Subtype (Example) | Effect on Orthosteric Ligand Affinity | Effect on Efficacy | Citation |

| DHNK | α7 nAChR | Decreases | Reduces | mdpi.comfrontiersin.org |

| Gallamine | M2 mAChR | Decreases | Reduces | nih.govnih.gov |

| Verapamil | Muscarinic receptors | Decreases | Reduces | nih.gov |

Silent Agonism

Silent agonists are a class of allosteric modulators that bind to the receptor and induce a desensitized or non-conducting state without significantly activating the ion channel themselves plos.orgnih.govacs.org. These compounds can potentiate the effects of other allosteric modulators or influence receptor signaling through metabotropic-like pathways. For example, m-bromo PEP has been described as a silent agonist for α7 nAChRs nih.gov. PMP-072 has also been identified as a silent agonist for α7 nAChRs plos.org.

Data Table: Silent Agonists of Acetylcholine Receptors (Illustrative Examples)

| Silent Agonist Name | Receptor Subtype (Example) | Primary Effect | Citation |

| m-bromo PEP | α7 nAChR | Induces desensitization with little/no channel opening; anti-inflammatory effects | nih.govacs.org |

| PMP-072 | α7 nAChR | Silent agonist, synergizes with PAMs, activates desensitized states | plos.org |

| NS6740 | α7 nAChR | Induces desensitized states, reduces inflammatory response | plos.org |

Mechanism of Allosteric Cooperativity

Compound List:

Acetylcholine (ACh)

α-Bungarotoxin

Methyllycaconitine (MLA)

LY2033298

PNU-120596

TQS

NS-1738

DHNK

Gallamine

Verapamil

m-bromo PEP

PMP-072

NS6740

Experimental Approaches for Ligand Binding Studies

Investigating ligand-receptor interactions and allosteric modulation relies on a variety of experimental techniques designed to quantify binding affinity, kinetics, and functional consequences.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity and density of receptors and understanding ligand-receptor interactions labome.com. These assays typically involve incubating a known amount of receptor preparation with a radioactively labeled ligand, often an antagonist, at a fixed concentration. The binding is then measured, and the addition of unlabeled compounds allows for competitive displacement studies to determine their affinity for the receptor labome.comahajournals.orgsigmaaldrich.com.

Types of Radioligand Binding Assays:

Saturation Assays: Used to determine the receptor density (Bmax) and the binding affinity constant (Kd) of a radioligand by incubating the receptor with increasing concentrations of the labeled ligand labome.comsigmaaldrich.com.

Competitive Assays: Employ a fixed concentration of radioligand and varying concentrations of an unlabeled competitor to assess the competitor's affinity (Ki) labome.comsigmaaldrich.com.

Kinetic Assays: Measure the rates of association and dissociation of a radioligand to determine binding kinetics labome.com.

For nAChRs, [3H]-epibatidine has been used in binding assays, with reported dissociation constants (Kd) in the picomolar range for rat cortex and cerebellum homogenates frontiersin.org. The acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, is also frequently used in binding studies, often with [125I]-α-bungarotoxin as a radioligand mdpi.com. For muscarinic receptors, radiolabeled scopolamine (B1681570) has been utilized, with a reported binding affinity of approximately 0.5 nM sigmaaldrich.com.

Table 1: Selected Radioligands for Acetylcholine Receptor Binding Studies

| Radioligand | Target Receptor Class | Receptor Subtype(s) (if specified) | Reported Affinity (Kd) | Reference |

| [3H]-epibatidine | Nicotinic AChR | Rat cortex/cerebellum | ~40-200 pM | frontiersin.org |

| [125I]-α-bungarotoxin | Nicotinic AChR | AChBP | Not specified | mdpi.com |

| [3H]-scopolamine | Muscarinic AChR | Not specified | ~0.5 nM | sigmaaldrich.com |

Computational Docking and Ligand-Protein Interaction Modeling

Computational methods, such as molecular docking, play a crucial role in predicting how ligands bind to receptors and in identifying potential interaction sites medrxiv.orgresearchgate.netmdpi.comoup.com. These techniques model the three-dimensional geometry of protein-ligand complexes, estimating binding affinities and modes.

Molecular Docking: This process involves fitting a ligand into the binding pocket of a receptor. Algorithms predict the preferred orientation of the ligand when bound to the receptor, yielding a score that estimates binding strength medrxiv.orgresearchgate.netmdpi.com. Factors considered include shape complementarity, electrostatic interactions, and hydrogen bonding.

Ligand-Protein Interaction Modeling: This broader category includes techniques that analyze the specific forces between a ligand and receptor residues. This can involve molecular dynamics (MD) simulations to observe dynamic binding events or protein painting mass spectrometry to identify residues involved in binding mdpi.comnih.govcore.ac.uk.

AChBPs serve as valuable structural surrogates for the ligand-binding domains of nAChRs in computational studies, enabling the exploration of ligand interactions mdpi.comnih.gov. For example, docking studies have been performed on various natural products against AChBP to predict their potential to form complexes with nAChRs mdpi.com. Computational docking has also been applied to identify potential inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down ACh, with compounds like coptisine (B600270) showing strong predicted binding affinities medrxiv.org. Docking studies can reveal specific interactions, such as hydrogen bonds and π-stacking, between ligands and receptor residues, providing insights for drug design medrxiv.orgoup.comnih.gov.

Receptor Desensitization and Recovery Mechanisms

Kinetics and Conformational States of Desensitization

The process of desensitization is intimately linked to conformational changes within the receptor, leading to an increase in affinity for its agonist. nih.govnih.gov Spectroscopic and kinetic studies have been instrumental in detecting these changes. nih.govnih.gov A four-state general model, encompassing closed, open, and desensitized states, is widely accepted as consistent with major experimental observations. nih.gov

The binding of an agonist to the nAChR triggers a series of conformational changes that not only open the ion channel but can also lead to its desensitization. Upon sustained exposure to an agonist, the receptor transitions to a desensitized state, which is a non-conducting conformation with a high affinity for the agonist. mdpi.com This transition from a low-affinity resting state to a high-affinity desensitized state is a key feature of agonist-induced desensitization. nih.gov Infrared spectroscopy has revealed that these agonist-induced structural changes predominantly occur in solvent-accessible, extramembranous regions of the polypeptide backbone, rather than deep within the ion channel gate. acs.org

Studies on the Torpedo californica nAChR have shown that the two agonist binding sites, the αδ and αγ sites, contribute differently to desensitization. The αγ site is suggested to drive desensitization to a much greater extent than the αδ site, undergoing more significant energetic conformational changes and being the primary determinant of agonist potency. acs.org

The nAChR can exist in at least three primary functional states: closed (resting), open (active), and desensitized. rupress.orgpnas.org

Closed (Resting) State: In the absence of an agonist, the receptor is predominantly in the closed state, which has a low affinity for agonists and a non-conducting ion channel. rupress.orgpnas.org

Open (Active) State: Upon agonist binding, the receptor undergoes a rapid conformational change to the open state, characterized by a high affinity for the agonist and an open, ion-permeable channel. rupress.orgresearchgate.net

Desensitized State: With prolonged agonist exposure, the receptor transitions to the desensitized state. This state is non-conducting, similar to the closed state, but possesses a high affinity for the agonist, similar to the open state. mdpi.comresearchgate.net

Structurally, these states exhibit significant differences. Using the substituted-cysteine-accessibility method, the closed gate in the resting state of the mouse-muscle ACh receptor has been located at the intracellular end of the M2 membrane-spanning segment. In the stable desensitized state, the closed gate includes the resting-state gate and extends further into the M2 segment. pnas.orgnih.gov

The transition between these states can be influenced by allosteric modulators. researchgate.net It's also noteworthy that even in the absence of an agonist, a small percentage of receptors (~15%) may exist in a desensitized state in equilibrium with the resting state. nih.gov

| Receptor State | Ion Channel Status | Agonist Affinity | Primary Condition |

| Closed (Resting) | Non-conducting | Low | Absence of agonist |

| Open (Active) | Conducting | High | Agonist-bound (transient) |

| Desensitized | Non-conducting | High | Prolonged agonist exposure |

The recovery from desensitization is a critical process for restoring synaptic function. The pathway for recovery appears to be state-dependent. In liganded receptors, the primary pathway to desensitization is from the open-channel conformation. rupress.orgnih.gov However, after the agonist dissociates, the main recovery pathway is to the closed-channel conformation, a process that occurs without generating an ionic current. rupress.org This suggests that the energy barrier for the transition from the desensitized state to the closed state is lower in the absence of an agonist compared to the transition to the open state. rupress.org

Studies have identified both fast and slow components of desensitization and recovery. For instance, the muscle-type nAChR exhibits a fast desensitization that occurs within milliseconds to seconds and a slow desensitization that can take tens of seconds to be complete. nih.gov The rate of recovery from desensitization can be influenced by the duration of agonist exposure. nih.gov Furthermore, some research points to the existence of two distinct desensitized states: one from which recovery takes several seconds, and a "deep" desensitized state requiring minutes for recovery. jneurosci.org

Molecular Determinants of Desensitization

The subunit composition of the nAChR is a key molecular determinant of its desensitization properties. Neuronal nAChRs are pentameric structures composed of various α and β subunits. Receptors containing α4 subunits, for example, exhibit a higher sensitivity to nicotine-induced activation and desensitization compared to those with α3 subunits. jneurosci.org Similarly, the presence of the β2 subunit leads to more rapid desensitization at low nicotine (B1678760) concentrations than the β4 subunit. jneurosci.org The N-terminal region of the β subunit has been identified as a critical factor in conferring different desensitization rates in heteromeric nAChRs. mdpi.com

Mutations in various parts of the receptor, including the extracellular domain, the M2, M3, and M4 membrane-spanning segments, have been shown to alter the rate and extent of desensitization. pnas.org For instance, the M2-L247T mutation in the α7 nAChR leads to a destabilization of the desensitized conformation, resulting in a hyperfunctional receptor. mdpi.com

| Subunit Composition | Effect on Desensitization |

| α4-containing receptors | Higher apparent affinity for nicotine-induced desensitization compared to α3-containing receptors. jneurosci.org |

| β2-containing receptors | More rapid desensitization at low nicotine concentrations compared to β4-containing receptors. jneurosci.org |

| α7 homomeric receptors | Show the fastest desensitization kinetics. jneurosci.org |

Endogenous and Exogenous Modulators of Desensitization

A variety of both endogenous and exogenous substances can modulate the desensitization of nAChRs. nih.govnih.gov

Endogenous modulators include:

Calcium (Ca²⁺): While elevated intracellular calcium does not appear to trigger desensitization directly, it plays a role in modulating the recovery from desensitization through second messenger pathways involving serine/threonine kinases and calcineurin. nih.govjneurosci.org

Substance P: This neuropeptide can modulate nAChR desensitization. nih.govnih.gov

Calcitonin gene-related peptide (CGRP): Another peptide modulator of nAChR function. nih.govnih.gov

Thymic hormones: Peptides such as thymopoietin (B12651440) and thymopentin (B1683142) have been shown to affect desensitization. nih.govnih.gov

Unsaturated long-chain acylcholines: Recently discovered endogenous lipids, such as arachidonoylcholine, are considered modulators of cholinergic signaling, potentially through receptor desensitization. mdpi.com

Exogenous modulators include:

Noncompetitive blockers: These compounds can influence the desensitization process. nih.govnih.gov

Positive Allosteric Modulators (PAMs): These molecules bind to sites distinct from the agonist-binding site and can enhance receptor activation. Depending on their type, they can have different effects on desensitization. Type I PAMs for the α7 nAChR increase agonist-induced activation without affecting desensitization, whereas Type II PAMs can delay desensitization and reactivate desensitized receptors. mdpi.com

Lipidic modulators: Membrane components like cholesterol can interact directly with the transmembrane domain of the receptor in a state-dependent manner, potentially modulating desensitization. biorxiv.org

Post-Translational Modifications and Desensitization (e.g., Phosphorylation)

Post-translational modifications (PTMs) are crucial for regulating all aspects of the nAChR life cycle, including its function and desensitization. nih.gov Phosphorylation, the addition of a phosphate (B84403) group, is a key PTM that has been extensively studied in this context. nih.govnih.gov

The nAChR can be phosphorylated by several protein kinases, including cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and a tyrosine-specific protein kinase, at multiple sites on its subunits. nih.govnih.gov A significant body of evidence indicates that phosphorylation regulates the rate of nAChR desensitization. nih.gov

Specifically, phosphorylation of the γ and δ subunits of the Torpedo nAChR by PKA has been shown to increase the rate of rapid desensitization. nih.gov Studies using site-specific mutagenesis in Xenopus oocytes have further confirmed this. Mutant receptors lacking phosphorylation sites on the γ and δ subunits (serines 353/354 and 361/362, respectively) desensitize significantly slower than their wild-type phosphorylated counterparts. jneurosci.org Conversely, mutating these serine residues to glutamate (B1630785) to mimic the negative charge of phosphorylation results in desensitization rates approaching those of the wild-type receptor. jneurosci.org

| Modification | Kinase/Enzyme | Subunits Affected (Example) | Functional Effect on Desensitization |

| Phosphorylation | cAMP-dependent protein kinase (PKA) | γ, δ | Increases the rate of rapid desensitization. nih.govnih.gov |

| Phosphorylation | Protein Kinase C (PKC), Tyrosine Kinase | Multiple | Regulation of desensitization. nih.gov |

| Dephosphorylation | Phosphatases (e.g., Calcineurin) | Multiple | Modulates recovery from desensitization. nih.govjneurosci.org |

Receptor Trafficking, Localization, and Cellular Regulation

Biosynthesis and Initial Assembly of Receptor Subunits

The biogenesis of the acetylcholine (B1216132) receptor begins with the synthesis of its individual subunits on ribosomes bound to the endoplasmic reticulum (ER). nih.gov Each of the seventeen identified vertebrate nAChR subunits (α1-α10, β1-β4, γ, δ, and ε) is encoded by a separate gene and synthesized as a polypeptide chain that is co-translationally inserted into the ER membrane. nih.govnih.gov These subunits possess a large N-terminal extracellular domain, four transmembrane domains (M1-M4), and a significant cytoplasmic loop between M3 and M4. tandfonline.comfrontiersin.org

Within the ER, these nascent subunits undergo critical post-translational modifications, including N-linked glycosylation and disulfide bond formation, which are essential for correct folding and subsequent assembly. tandfonline.comtandfonline.com The assembly into a functional pentameric receptor is a key regulatory step and is often inefficient, with a significant portion of newly synthesized subunits failing to assemble correctly. nih.govnih.gov For the well-studied muscle-type receptor (α2βγδ), assembly is thought to proceed in a sequential pathway, potentially forming trimer and tetramer intermediates before the final pentamer is complete. scholarpedia.org Specific amino acid sequences within the N-terminal and transmembrane domains of the subunits dictate the correct stoichiometry and arrangement, ensuring the proper formation of the receptor's structure and the agonist binding sites. nih.govrupress.org

Endoplasmic Reticulum (ER) Quality Control and Degradation Pathways

The ER maintains a stringent quality control (QC) system to ensure that only correctly folded and assembled proteins are transported to their final destinations. nih.govfrontiersin.org For acetylcholine receptors, this means that unassembled or misfolded subunits and partially assembled complexes are retained within the ER. nih.govnih.gov This retention is mediated by molecular chaperones, such as calnexin (B1179193) (CN), BiP, and ERp57, which bind to the subunits, stabilizing them and preventing their aggregation. nih.govnih.gov These chaperones can prolong the lifetime of individual subunits, providing a larger window of opportunity for correct assembly to occur. nih.gov

Subunits that fail to assemble correctly are targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.govpnas.org This process involves the recognition of misfolded proteins, their ubiquitination, and subsequent retro-translocation from the ER to the cytoplasm for degradation by the proteasome. rupress.orgjneurosci.orgnih.gov Specific signals within the receptor subunits, such as an ER retention signal in the first transmembrane domain, become masked upon successful pentameric assembly, licensing the receptor for export from the ER. nih.govpnas.org Conversely, degradation signals in the cytoplasmic loop must be hidden to prevent the complex from being targeted for ERAD. pnas.org Thus, the ER QC machinery acts as a critical checkpoint, balancing subunit stabilization for assembly against the degradation of excess or faulty components. nih.govnih.gov

Golgi Apparatus Processing and Transport Mechanisms

Once a fully assembled pentameric acetylcholine receptor passes the ER quality control checkpoint, it is exported and trafficked to the Golgi apparatus for further processing and sorting. frontiersin.orgscispace.com The transit through the Golgi complex is a crucial step where the receptor undergoes further post-translational modifications, including the maturation of its N-linked oligosaccharides from high-mannose to more complex forms. frontiersin.org This glycosylation state can serve as an indicator of the receptor's passage through the Golgi.

The Golgi also functions as a secondary quality control checkpoint. frontiersin.orgnih.gov If any incorrectly assembled subunits manage to escape the ER, they can be retained within the Golgi. frontiersin.org Specific motifs within the cytoplasmic loops of certain subunits, such as the β and δ subunits of the muscle AChR, act as Golgi-retention signals. frontiersin.org These signals can lead to the ubiquitination and subsequent degradation of misassembled receptors that have bypassed ERAD. frontiersin.org

Proteins like UNC-50, an evolutionarily conserved integral membrane protein localized to the Golgi, play a subtype-specific role in the forward trafficking of assembled receptors. nih.gov In the absence of UNC-50 in C. elegans, certain subtypes of assembled AChRs are rerouted to the lysosomal degradation pathway instead of being transported to the cell surface. nih.gov This indicates that the Golgi is not merely a passive conduit but an active sorting station that directs different receptor subtypes along specific trafficking pathways. nih.gov

Cell Surface Expression and Dynamic Internalization

Following processing in the Golgi, mature acetylcholine receptors are packaged into transport vesicles and delivered to the plasma membrane. The number, type, and location of these receptors on the cell surface are precisely controlled to ensure proper synaptic function. nih.gov However, the cell surface population of AChRs is not static; it is dynamically maintained through a balance of insertion, lateral diffusion, and removal by endocytosis. researchgate.net

Receptors can be removed from the cell surface through internalization, a process that can be triggered by ligand binding or antibody cross-linking. nih.gov This endocytosis is a key mechanism for modulating the number of active receptors at the synapse and is implicated in the pathology of autoimmune diseases like myasthenia gravis. nih.gov Internalized receptors are trafficked to endosomes. From there, they can be either targeted for degradation in lysosomes or recycled back to the plasma membrane. researchgate.net

Research has shown that recycled receptors have a significantly shorter half-life on the cell surface compared to newly inserted ("pre-existing") receptors. researchgate.net For instance, at innervated neuromuscular junctions, recycled AChRs have a half-life of about 28 hours, whereas pre-existing receptors have a half-life of approximately 102 hours. researchgate.net This dynamic turnover allows the synapse to rapidly adjust its sensitivity to acetylcholine.

Table 1: Comparative Half-Life of Acetylcholine Receptor Pools at the Neuromuscular Junction

| Receptor Pool | Condition | Average Half-Life (hours) |

|---|---|---|

| Recycled AChRs | Innervated | ~28 |

| Pre-existing AChRs | Innervated | ~102 |

| Recycled AChRs | Denervated | ~15 |

This table summarizes the differential stability of recycled versus pre-existing acetylcholine receptors on the cell surface under normal (innervated) and denervated conditions. Data from live animal imaging studies highlights the dynamic nature of receptor turnover. researchgate.net

Regulatory Proteins and Mechanisms in Trafficking

The entire trafficking process of acetylcholine receptors, from synthesis to cell surface expression and turnover, is orchestrated by a complex network of regulatory proteins. These proteins act at various stages to ensure the fidelity of receptor biogenesis and to modulate receptor availability at the synapse.

Several proteins have been identified that directly or indirectly influence AChR trafficking. For example, the protein rapsyn is well-known for its role in clustering AChRs at the neuromuscular junction, but it may also associate with receptors early in the biosynthetic pathway to act as a chaperone. nih.gov In C. elegans, the ER-resident protein RIC-3 is required for the maturation of multiple AChR subtypes. nih.gov In vertebrates, proteins like the 14-3-3 adaptor proteins and the calcium-sensor protein VILIP-1 have been shown to interact with neuronal nAChR subunits, affecting their assembly, agonist sensitivity, and cell-surface expression levels. tandfonline.comoup.com

A key player in the early stages of receptor biogenesis is the ER membrane complex (EMC), an evolutionarily conserved multi-protein complex residing in the ER membrane. nih.govpnas.org Genetic screens in C. elegans identified components of the EMC, such as EMC-6, as being essential for the efficient synthesis of functional acetylcholine receptors. nih.govresearchgate.net

The EMC is thought to function as part of the ER's folding machinery. nih.gov It appears to stabilize unassembled AChR subunits, protecting them from premature degradation by the ERAD pathway and thereby promoting their assembly into complete pentameric receptors. nih.govpnas.orgpnas.org Partial loss of EMC function leads to the destabilization of unassembled subunits, a decrease in the expression of mature receptors, and the induction of the unfolded protein response (UPR), indicating ER stress. nih.govnih.gov These findings suggest the EMC acts as a chaperone or a modulator of ERAD, regulating the pool of subunits available for assembly and playing a critical role in maintaining ER homeostasis during receptor production. nih.gov

The trafficking of vesicles containing acetylcholine receptors, particularly during endocytosis and recycling, is regulated by small GTP-binding proteins (G-proteins) of the ADP-ribosylation factor (ARF) and Rab families. While specific data on ARF6's role in AChR biosynthesis is limited, its function in the endocytic pathway of other receptors is well-established and relevant to the AChR lifecycle.

ARF6 is known to regulate membrane trafficking at the plasma membrane, playing a crucial role in the formation of endocytic vesicles and the recycling of receptors back to the cell surface. The internalization of muscle-type AChRs has been shown to occur via a dynamin-independent endocytic pathway that is dependent on the small GTPase Rac1, but the involvement of ARFs in this specific process requires further elucidation. nih.gov Given the general role of ARF proteins in orchestrating the budding of vesicles from donor membranes and the recruitment of coat proteins, it is highly probable that ARF family members are involved in the transport of AChRs from the Golgi to the cell surface and in the sorting decisions made at the endosome.

Table 2: Key Cellular Components and Proteins in AChR Trafficking

| Stage | Location | Key Process | Associated Proteins/Mechanisms |

|---|---|---|---|

| Synthesis & Assembly | Endoplasmic Reticulum (ER) | Subunit folding, post-translational modification, pentamer assembly. | Ribosomes, Chaperones (Calnexin, BiP, ERp57), ER Membrane Complex (EMC). nih.govnih.gov |

| Quality Control | Endoplasmic Reticulum (ER) | Retention of unassembled/misfolded subunits. | Chaperones, ER-Associated Degradation (ERAD), Ubiquitination, Proteasome. nih.govnih.gov |

| Processing & Sorting | Golgi Apparatus | Glycosylation maturation, secondary quality control, sorting for transport. | UNC-50, Golgi retention signals (e.g., in β/δ subunits). frontiersin.orgnih.gov |

| Surface Dynamics | Plasma Membrane | Insertion, lateral diffusion, clustering, endocytosis. | Rapsyn, Small G-proteins (Rac1), Endocytic machinery. nih.govnih.gov |

| Post-Internalization | Endosomes | Sorting for degradation or recycling. | Rab proteins. nih.gov |

Ubiquitin-Proteasome System (UPS) Involvement

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a vast array of cellular processes. This system is centrally involved in the quality control of newly synthesized proteins and the turnover of mature proteins. For acetylcholine receptors (AChRs), the UPS plays a pivotal role in their biogenesis, trafficking, and regulation of their density at the cell surface.

The process of ubiquitination involves a sequential enzymatic cascade. Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, a ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The attachment of a chain of ubiquitin molecules (polyubiquitination) typically marks the protein for degradation by the 26S proteasome.

Research has demonstrated that both nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors are subject to regulation by the UPS. Unassembled or misfolded receptor subunits in the endoplasmic reticulum (ER) are targeted for degradation through a process known as ER-associated degradation (ERAD), in which the UPS is a key component. This quality control mechanism ensures that only properly folded and assembled receptors are trafficked to the cell surface.

Several studies have identified specific E3 ubiquitin ligases that are involved in the degradation of AChRs. For instance, the E3 ligase MuRF1 has been shown to be enriched at the neuromuscular junction and to interact with nAChRs in endocytic structures, promoting their degradation under conditions of muscle atrophy. nih.govresearchgate.netscholarsportal.info Another identified E3 ligase is the carboxyl terminus of Hsc70 interacting protein (CHIP) , also known as STUB1. nih.govnih.govwikipedia.orgfrontiersin.orguib.nouniprot.org CHIP has been found to exhibit E3 ligase activity towards the α3 nAChR subunit, leading to its ubiquitination and subsequent degradation. nih.gov The protein UBXN2A can interfere with this process, protecting the α3 subunit from CHIP-mediated ERAD. nih.gov

Inhibition of the proteasome has been shown to increase the number of surface nAChRs, indicating that the UPS actively regulates the expression of these receptors. This increase is a result of enhanced delivery of receptors to the plasma membrane due to the increased assembly of subunits in the ER when their degradation is blocked.

Interactive Data Table: E3 Ubiquitin Ligases Implicated in Acetylcholine Receptor Degradation

| E3 Ubiquitin Ligase | Receptor Subtype Targeted | Cellular Context | Key Findings |

| MuRF1 | Nicotinic AChRs | Neuromuscular Junction | Enriched at the NMJ; interacts with nAChRs in endocytic vesicles; promotes receptor degradation during muscle atrophy. nih.govresearchgate.netscholarsportal.info |

| CHIP (STUB1) | Nicotinic α3 subunit | Neuronal cells | Exhibits E3 ligase activity towards the α3 subunit, leading to its ubiquitination and ERAD. nih.gov |

Subtype-Specific Trafficking Patterns

The trafficking of acetylcholine receptors, from their synthesis and assembly in the endoplasmic reticulum and Golgi apparatus to their insertion into the plasma membrane and subsequent endocytosis and recycling or degradation, is a highly regulated process that differs significantly among receptor subtypes. These subtype-specific trafficking patterns contribute to the precise localization and density of receptors at synaptic and non-synaptic sites, which is crucial for their physiological function.

Nicotinic Acetylcholine Receptors (nAChRs):

The trafficking of nAChRs is influenced by their subunit composition. The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and exhibit distinct trafficking characteristics. nih.govresearchgate.net The chaperone protein RIC-3 has been shown to differentially modulate the assembly and trafficking of these two subtypes. nih.gov RIC-3 enhances the assembly and cell surface expression of α7 nAChRs, while it increases the protein expression of α4 and β2 subunits without affecting their assembly. nih.gov

Chronic exposure to nicotine (B1678760) leads to an upregulation of α4β2 receptors, a phenomenon linked to nicotine dependence. nih.gov This upregulation is, in part, due to nicotine acting as a pharmacological chaperone, promoting the maturation and trafficking of the receptors to the cell surface. In contrast, α7 receptors are more resistant to nicotine-induced upregulation. nih.govnih.gov

Muscarinic Acetylcholine Receptors (mAChRs):